1-cyclobutyl-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-cyclobutyl-2-methylbenzimidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-14-12-10(13(16)17)6-3-7-11(12)15(8)9-4-2-5-9/h3,6-7,9H,2,4-5H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVABPSPQYLVGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1C3CCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Group Reduction and Cyclization
-
Starting Material : 4-Nitro-o-phenylenediamine is treated with cyclobutanecarboxylic acid in the presence of polyphosphoric acid (PPA) at 120–140°C for 6–8 hours.
-
Reduction : The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol, yielding 4-amino-o-phenylenediamine.
-
Cyclization : The amine reacts with cyclobutanecarbonyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) to form the benzimidazole ring.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | PPA, 140°C, 6 hr | 65% |
| 2 | H₂, Pd/C, EtOH | 85% |
| 3 | Cyclobutanecarbonyl chloride, Et₃N, DCM | 72% |
Alkylation at N1 and C2 Positions
After forming the benzimidazole core, substituents are introduced via alkylation.
N1-Cyclobutylmethylation
-
Substrate : 2-Methyl-1H-benzimidazole-4-carboxylic acid is treated with cyclobutylmethyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.
-
Reaction : Heating at 80°C for 12 hours facilitates nucleophilic substitution.
Data :
C2-Methylation
Methylation at C2 is achieved via:
-
Methyl Iodide : Reaction with methyl iodide in tetrahydrofuran (THF) and sodium hydride (NaH) at 0°C to room temperature.
-
Alternative : Use of dimethyl sulfate in aqueous sodium hydroxide (NaOH).
Optimized Conditions :
Carboxylic Acid Functionalization
The C4-carboxylic acid is introduced through oxidation or hydrolysis:
Oxidation of Methyl Groups
-
Substrate : 4-Methyl-1-cyclobutyl-2-methylbenzimidazole is oxidized with potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄/H₂O).
-
Reaction : Heating at 70°C for 5 hours converts the methyl group to a carboxylic acid.
Outcome :
Hydrolysis of Nitriles
-
Nitrile Intermediate : 4-Cyano-1-cyclobutyl-2-methylbenzimidazole is hydrolyzed using 6 M HCl at reflux for 8 hours.
-
Alternative : Enzymatic hydrolysis with nitrilase (pH 7.5, 37°C).
Comparison :
| Method | Conditions | Yield |
|---|---|---|
| Acidic HCl | 6 M HCl, reflux, 8 hr | 75% |
| Enzymatic | Nitrilase, pH 7.5 | 82% |
One-Pot Multi-Component Synthesis
Recent advances employ eco-friendly, one-pot strategies:
Er(OTf)₃-Catalyzed Cyclocondensation
-
Reactants : o-Phenylenediamine, cyclobutanecarbaldehyde, and methyl glycoxylate.
-
Catalyst : Erbium triflate (Er(OTf)₃, 10 mol%) in ethanol at 60°C for 2 hours.
-
Mechanism : Dual activation of aldehyde and ester groups facilitates simultaneous cyclization and functionalization.
Results :
-
Yield: 88%
-
Purity: 98% (LC-MS)
Microwave-Assisted Synthesis
-
Conditions : o-Phenylenediamine, cyclobutanecarbonyl chloride, and methylamine in a microwave reactor (150°C, 20 min).
-
Advantages : Reduced reaction time and higher selectivity.
Data :
Patent-Based Approaches
CN101555205B (Cyclobutane Carboxylic Acid Synthesis)
A Chinese patent outlines the synthesis of 3-oxo-1-cyclobutane-carboxylic acid, a potential precursor:
-
Step 1 : Dichloroacetone reacts with glycol in toluene under acid catalysis to form 2,2-dichloromethyl-1,3-dioxolane.
-
Step 2 : Hydrolysis with 20–25% HCl yields 3-oxo-1-cyclobutane-carboxylic acid.
-
Application : The carboxylic acid is coupled to benzimidazole via EDC/HOBt chemistry.
Key Parameters :
Challenges and Optimization
Steric Hindrance
The cyclobutyl group introduces steric constraints, necessitating:
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the carboxylic acid group to an alcohol or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features allow it to interact with biological targets effectively.
Case Studies :
- A study investigated the use of benzodiazole derivatives in treating neurological disorders. Compounds similar to 1-cyclobutyl-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid exhibited neuroprotective effects, suggesting that this compound could be explored for similar therapeutic applications .
Antimicrobial Activity
Research indicates that benzodiazole derivatives possess antimicrobial properties. The application of this compound has been assessed against various pathogens.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This table summarizes the effectiveness of the compound against selected pathogens, highlighting its potential as an antimicrobial agent .
Organic Synthesis
Due to its functional groups, this compound serves as a valuable building block in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as coupling and cyclization.
Synthesis Pathway Example :
A synthetic route involving the coupling of this compound with an amine could yield novel compounds with enhanced biological activity.
Materials Science
In materials science, the compound's unique chemical structure allows for potential applications in developing new materials with specific properties.
Polymer Chemistry
The incorporation of benzodiazole units into polymer chains can enhance thermal stability and optical properties. Research is ongoing to explore its application in high-performance polymers.
Mechanism of Action
The mechanism of action of 1-cyclobutyl-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Impact of Substituents on Properties
- Cyclobutyl vs.
- Methyl Group : The methyl group at position 2 enhances lipophilicity, which may increase metabolic stability but reduce aqueous solubility compared to unmethylated analogues like CAS 1546366-17-9 .
- Sulfhydryl Group : The sulfhydryl (-SH) moiety in 2-mercapto derivatives (e.g., CAS 1955547-92-8) enables disulfide bond formation and metal chelation, diverging from the carboxylic acid's ionization behavior .
Biological Activity
1-Cyclobutyl-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid (CBM) is a heterocyclic compound characterized by its unique benzodiazole core structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for developing new therapeutic agents. The following sections detail its synthesis, biological activity, and potential applications.
The synthesis of CBM typically involves the cyclization of precursors such as 2-methylbenzoyl chloride and cyclobutylamine under controlled conditions. Reaction conditions often include solvents like dichloromethane or toluene and catalysts such as trifluoroacetic acid or polyphosphoric acid. The molecular formula of CBM is , with a molecular weight of approximately 230.27 g/mol .
Biological Activity Overview
CBM has been investigated for various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that CBM may exhibit significant anticancer properties by inhibiting specific enzymes involved in cell proliferation. For instance, it has shown potential in reducing the viability of cancer cell lines such as HCT116 (human colon cancer) through mechanisms that may involve apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity against various pathogens, indicating potential use as an antibacterial or antifungal agent.
- Enzyme Inhibition : CBM may interact with specific molecular targets, including enzymes related to metabolic pathways, thereby modulating their activity and influencing biological processes.
Anticancer Studies
A detailed investigation into the anticancer properties of CBM was conducted using the HCT116 cell line. The compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) significantly lower than that of standard chemotherapy agents like cisplatin, indicating superior efficacy in certain contexts. The results are summarized in Table 1.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 2.39 | HCT116 (Colon Cancer) |
| Cisplatin | 44.13 | HCT116 |
Antimicrobial Evaluation
Research has demonstrated that CBM possesses notable antimicrobial activity against several bacterial strains. In vitro assays indicated effective inhibition of growth at concentrations comparable to established antibiotics. This suggests potential applications in treating infections caused by resistant strains.
The mechanism through which CBM exerts its biological effects involves binding to specific enzymes or receptors, which modulates their activity. For example, it may inhibit enzymes involved in the pathways of cancer cell proliferation or interfere with bacterial metabolic processes . Further studies are needed to elucidate the precise molecular targets and pathways affected by CBM.
Comparative Analysis
To better understand the biological activity of CBM, it can be compared with other benzodiazole derivatives. Table 2 highlights key differences in structure and activity between CBM and similar compounds.
| Compound | Structure Type | Notable Activity |
|---|---|---|
| This compound | Benzodiazole | Anticancer, Antimicrobial |
| 1-Phenyl-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid | Benzodiazole | Anticancer |
| 1-Cyclopropyl-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid | Benzodiazole | Limited data on anticancer activity |
Q & A
Q. What are the recommended synthetic routes for preparing 1-cyclobutyl-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid?
A common approach involves cyclocondensation of substituted precursors. For example, ethyl acetoacetate and cyclobutylamine derivatives can undergo cyclization under basic conditions, followed by hydrolysis to yield the carboxylic acid moiety. Similar methodologies are described for pyrazole-4-carboxylic acid derivatives using DMF-DMA and phenylhydrazine . For coupling reactions, amidation protocols (e.g., using 1-(cyclobutylmethyl) intermediates) have been employed for analogous benzodiazole systems .
Q. Key Considerations :
- Optimize reaction temperature and pH to avoid side reactions (e.g., ester hydrolysis).
- Use anhydrous conditions for cyclobutyl group introduction to prevent ring-opening.
Q. How can X-ray crystallography (XRD) be applied to confirm the structure of this compound?
SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Steps include:
Data Collection : High-resolution (<1.0 Å) data from a single crystal.
Structure Solution : Use direct methods (SHELXS) or dual-space algorithms (SHELXD) for phase determination.
Refinement : Apply SHELXL with restraints for cyclobutyl ring geometry .
Q. Example Parameters :
| Metric | Target Value |
|---|---|
| R-factor | <5% |
| C-C bond precision | ±0.01 Å |
Q. What safety protocols are critical when handling this compound?
- Respiratory/Hand Protection : Use NIOSH-approved masks and nitrile gloves due to potential irritant properties .
- Storage : Keep in airtight containers away from strong oxidizers (risk of decomposition to NOx/COx) .
- Waste Disposal : Neutralize with dilute NaOH before disposal .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations enhance understanding of its electronic properties?
DFT studies (e.g., B3LYP/6-311++G(d,p)) can predict:
- Electrostatic Potential : Identify nucleophilic/electrophilic regions for reactivity analysis.
- HOMO-LUMO Gap : Correlate with stability and optical properties .
Case Study : For pyrazole-4-carboxylic acid derivatives, DFT accurately predicted vibrational frequencies (IR/Raman) within 5% of experimental values .
Q. How to resolve contradictions in spectral data (e.g., NMR vs. XRD)?
- NMR Anomalies : Check for dynamic effects (e.g., cyclobutyl ring puckering) via variable-temperature NMR.
- XRD vs. Computational Geometry : Compare bond angles/Dihedral angles; discrepancies >2° suggest crystal packing effects .
Example : A benzothiadiazine derivative showed a 3° deviation in dihedral angles between XRD and DFT, attributed to intermolecular hydrogen bonding .
Q. What strategies optimize yield in large-scale synthesis?
- Catalytic Systems : Screen Pd/C or Ni catalysts for cyclobutyl coupling steps .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency but require post-reaction purification .
Q. Data-Driven Optimization :
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–100°C |
| Reaction Time | 12–24 hrs |
| Catalyst Loading | 5–10 mol% |
Q. How to assess structure-activity relationships (SAR) for biological applications?
Q. SAR Table :
| Analog | Modification | Activity Trend |
|---|---|---|
| Tetrazole derivative | Tetrazole ring | ↑ Anticonvulsant |
| Cyclohexyl variant | Cyclohexyl substitution | ↓ Solubility |
Q. What analytical techniques validate purity and stability?
Q. How to address low solubility in aqueous buffers?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
